N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound characterized by its unique structural features. It belongs to a class of compounds known for their potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. The compound's structure includes a pyrazole and pyridazine moiety, which are often associated with biological activity.
This compound can be classified as an acetamide derivative due to the presence of the acetamide functional group. It also contains heterocyclic rings, specifically a pyrazole and a pyridazine, contributing to its classification within heterocyclic chemistry.
The synthesis of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves several key steps:
The synthetic route may require optimization to enhance yield and purity, potentially employing techniques such as continuous flow reactors or advanced purification methods like chromatography.
The molecular structure of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C15H18N4O2S |
Molecular Weight | 318.40 g/mol |
IUPAC Name | N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide |
InChI | InChI=1S/C15H18N4O2S/c16-14(17)13(18)12(19)11(20)10(21)9(22)8(23)7(24)5(25)4(26)3(27)2(28)1/h9H,4H2,1H3,(H,19,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28) |
InChI Key | ZGJBVOJKPPXCFC-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)NCCN=C(C=C(NC(C)=O))C=C(C=C(NC(C)=O))C=C(NC(C)=O))C=C(C=C(NC(C)=O)) |
The compound's structure features multiple functional groups that contribute to its chemical reactivity and biological activity.
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific biological targets. These targets may include enzymes or receptors that play critical roles in various biological pathways.
The compound may modulate these pathways by binding to active sites on proteins or influencing signaling cascades associated with disease processes. The exact mechanism is dependent on the context of use and specific biological targets involved.
The physical properties of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide include:
The chemical properties involve stability under various conditions (pH levels, temperature), reactivity towards nucleophiles and electrophiles, and potential for forming complexes with metal ions.
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide has several potential scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: